Antitrypanosomal agent 9

Human African Trypanosomiasis Trypanosoma brucei rhodesiense In Vitro Potency

Antitrypanosomal agent 9 is a validated phenoxymethylbenzamide hit for HAT drug discovery, delivering defined potency (T. b. rhodesiense IC₅₀ = 0.985 μM; T. b. brucei IC₅₀ = 1.15 μM) and a cytotoxicity window exceeding 189-fold (L6 IC₅₀ = 186 μM). Its differential kinetoplastid selectivity (>100-fold over T. cruzi, 36-fold over L. donovani) makes it an exceptional chemical probe for parasite-specific pathway dissection. Ideal as a reference standard for HTS assay validation and cross-species screening panel standardization. No generic substitute can replicate this quantifiable multi-parameter biological fingerprint.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
Cat. No. B10816118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 9
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C
InChIInChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3
InChIKeyWFMWFIJMQIVRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 9: A Phenoxymethylbenzamide-Derived Lead Compound for Human African Trypanosomiasis (HAT) Research


Antitrypanosomal agent 9 (CAS: 438474-67-0), also referred to as compound 1 or WAY-325462, is a synthetic small molecule belonging to the phenoxymethylbenzamide chemical class . It was identified as a hit from a high-throughput screening campaign and subsequently optimized as part of a medicinal chemistry program targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [1]. The compound exhibits a defined molecular structure (C22H27NO3) and a characterized profile of in vitro antiparasitic activity and mammalian cell cytotoxicity [2].

Why Antitrypanosomal Agent 9 Cannot Be Substituted with Generic Antiparasitics in HAT Research


Generic substitution is not scientifically justified for Antitrypanosomal agent 9 due to its unique, quantifiable multi-parasite activity profile and a defined selectivity index, which are the direct result of its specific phenoxymethylbenzamide pharmacophore [1]. Unlike broad-spectrum antiparasitics or standard-of-care drugs like pentamidine, which exhibit a distinct potency and selectivity profile (e.g., pentamidine IC50 of ~1.6 nM against T. brucei) [2], Antitrypanosomal agent 9 provides a differentiated tool for investigating structure-activity relationships (SAR) within the kinetoplastid family. Its activity against T. b. rhodesiense (IC50 = 0.985 μM) and T. b. brucei (IC50 = 1.15 μM), coupled with a quantifiable cytotoxicity window in L6 rat skeletal muscle cells (IC50 = 186 μM), represents a specific, verifiable biological fingerprint that would be altered by any structural modification [1].

Quantitative Differentiation of Antitrypanosomal Agent 9: A Comparator-Based Evidence Guide


Enhanced Potency Against T. b. rhodesiense Compared to T. b. brucei

Antitrypanosomal agent 9 exhibits a slightly higher potency against the human-infective subspecies T. b. rhodesiense compared to the T. b. brucei strain. This intra-species differential activity, while modest, is a quantifiable characteristic that distinguishes it from compounds with a flat activity profile across subspecies [1].

Human African Trypanosomiasis Trypanosoma brucei rhodesiense In Vitro Potency

Broad-Spectrum Antikinetoplastid Activity Profile

Antitrypanosomal agent 9 demonstrates a defined spectrum of activity against multiple kinetoplastid parasites and Plasmodium falciparum. This profile differentiates it from agents with a narrower spectrum of action. While its potency against T. cruzi (IC50 = 107 μM) is significantly lower than against T. brucei subspecies, this selectivity is a quantifiable feature useful for understanding structure-activity relationships [1].

Antiparasitic Broad-Spectrum Kinetoplastid

Quantified In Vitro Selectivity Index (SI) Against Mammalian Cells

The therapeutic window for Antitrypanosomal agent 9 can be quantified through its selectivity index (SI) calculated from its antiparasitic potency and mammalian cell cytotoxicity. This provides a verifiable metric for assessing its potential as a lead compound compared to others with different SI values [1][2]. The calculated SI for T. b. rhodesiense is approximately 189.

Cytotoxicity Selectivity Index L6 Cells

Optimal Scientific and Procurement Applications for Antitrypanosomal Agent 9


Human African Trypanosomiasis (HAT) Drug Discovery and Lead Optimization

Antitrypanosomal agent 9 serves as a validated hit compound for HAT drug discovery programs. Its well-defined in vitro profile against T. b. rhodesiense (IC50 = 0.985 μM) and T. b. brucei (IC50 = 1.15 μM) makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties [1]. The compound's quantifiable cytotoxicity window in L6 cells (IC50 = 186 μM) provides a clear baseline for assessing the impact of chemical modifications on selectivity [2].

Investigating Kinetoplastid-Selective Mechanisms of Action

The differential activity of Antitrypanosomal agent 9 across kinetoplastids—with >100-fold higher potency against T. b. rhodesiense compared to T. cruzi (IC50 = 107 μM) and 36-fold higher than against L. donovani (IC50 = 35.7 μM)—positions it as a valuable chemical probe for dissecting parasite-specific biological pathways [1][2]. This selectivity profile can be exploited in comparative proteomics or genomics studies to identify molecular targets unique to T. brucei subspecies.

Development of In Vitro Assays for Antitrypanosomal Screening

Given its reproducible IC50 values, Antitrypanosomal agent 9 is suitable for use as a positive control or reference standard in high-throughput screening assays for novel antitrypanosomal agents [1]. Its well-characterized activity against multiple parasite species also makes it a useful tool for validating assay robustness and for cross-species screening panel standardization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.